molecular formula C16H30O2 B3166770 delta 14 cis Pentadecenoic acid methyl ester CAS No. 91400-78-1

delta 14 cis Pentadecenoic acid methyl ester

Cat. No. B3166770
CAS RN: 91400-78-1
M. Wt: 254.41 g/mol
InChI Key: QYLPVAFXMHOCOO-UHFFFAOYSA-N
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Description

Delta 14 cis Pentadecenoic acid methyl ester is a chemical compound with the molecular formula C16H30O2 and a molecular weight of 254.41 . It is also known by other synonyms such as 14-CIS-PENTADECENOIC ACID METHYL ESTER and METHYL 14-CIS-PENTADECENOATE .


Molecular Structure Analysis

The molecular structure of this compound consists of a pentadecenoic acid molecule (a 15-carbon chain with a single double bond) to which a methyl ester group is attached .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.41 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Production and Characterization

Research on the production and characterization of fatty acid methyl esters provides foundational knowledge for understanding delta-14 cis Pentadecenoic acid methyl ester. For instance, the study by Schneider et al. (1998) on the biotransformation of pentadecanoic acid by E. coli to produce hydroxy long-chain fatty acids, including their methyl esters, highlights the potential for microbial synthesis and the importance of stereochemistry in such processes (Schneider, Wubbolts, Sanglard, & Witholt, 1998).

Metabolism Studies

Understanding the metabolism of fatty acids can also provide insights into the biological roles and potential research applications of compounds like delta-14 cis Pentadecenoic acid methyl ester. Research by Chapkin et al. (1986) on the metabolism of essential fatty acids by human epidermal enzyme preparations demonstrates the complexity of fatty acid metabolism in the skin, potentially pointing to dermatological research applications for related compounds (Chapkin, Ziboh, Marcelo, & Voorhees, 1986).

Chromatographic Techniques

The development of chromatographic techniques for the separation and analysis of fatty acid methyl esters, as discussed by Wilson and Sargent (2001), is crucial for the detailed study of specific compounds like delta-14 cis Pentadecenoic acid methyl ester. Their work on argentation chromatography for separating monounsaturated fatty acid methyl esters underlines the importance of analytical methods in research applications (Wilson & Sargent, 2001).

properties

IUPAC Name

methyl pentadec-14-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3H,1,4-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLPVAFXMHOCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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